Cas no 1176-88-1 (4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy-)

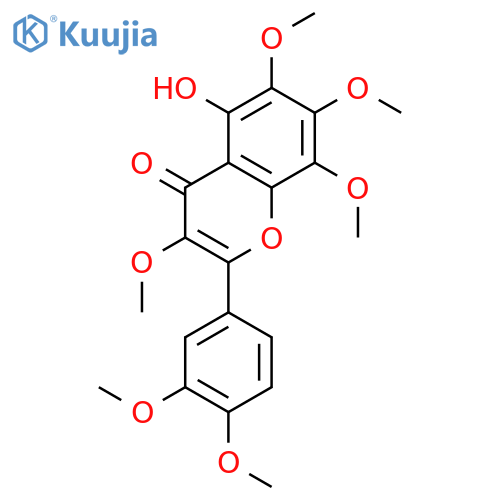

1176-88-1 structure

商品名:4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy-

4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy- 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy-

- 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxychromen-4-one

- 2-(3,4-dimethoxy-phenyl)-5-hydroxy-3,6,7,8-tetramethoxy-chromen-4-one

- 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone

- AC1L38GQ

- ACon1_000728

- CHEBI:221147

- CHEMBL422237

- CTK4B0394

- HMS2267M18

- MEGxp0_001193

- SureCN507435

- 1176-88-1

- CS-0083100

- HY-121711

- 5-OH-HxMF

- cid_136417

- NSC618935

- 2-(3,4-Dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy-4H-1-benzopyran-4-one

- Q27236309

- BDBM50064899

- 5-hydroxy-3,6,7,8,3'',4''-hexamethoxyflavone

- DTXSID50151834

- NSC-618935

- 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy-4H-chromen-4-one

- SCHEMBL507435

- AKOS030553583

- NCI60_005671

- 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy-

- FLAVONE, 5-HYDROXY-3,3',4',6,7,8-HEXAMETHOXY-

- DTXCID7074325

- MLS000876958

- 07JTS22V9J

- SMR000440656

- 5-hydroxy-3,3',4',6,7,8-hexamethoxyflavone

- LMPK12113343

- UNII-07JTS22V9J

- 5-Hydroxy-3,6,7,8,3'4'-hexamethoxyflavone

- BRD-K29611061-001-01-0

- CHEBI:191600

-

- インチ: InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-18(26-3)14(22)13-15(23)19(27-4)21(29-6)20(28-5)17(13)30-16/h7-9,23H,1-6H3

- InChIKey: JDVPHCLYMGBZLE-UHFFFAOYSA-N

- ほほえんだ: COC1=C(OC)C=CC(C2=C(OC)C(=O)C3C(O)=C(OC)C(OC)=C(OC)C=3O2)=C1

計算された属性

- せいみつぶんしりょう: 418.12636

- どういたいしつりょう: 418.126

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 30

- 回転可能化学結合数: 7

- 複雑さ: 636

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 102Ų

じっけんとくせい

- 密度みつど: 1.37

- ふってん: 631.7°Cat760mmHg

- フラッシュポイント: 221.4°C

- 屈折率: 1.599

- PSA: 101.91

4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | T29462-50mg |

5-OH-HxMF |

1176-88-1 | 50mg |

¥ 13800 | 2024-07-20 | ||

| TargetMol Chemicals | T29462-100mg |

5-OH-HxMF |

1176-88-1 | 100mg |

¥ 17500 | 2024-07-20 | ||

| TargetMol Chemicals | T29462-50 mg |

5-OH-HxMF |

1176-88-1 | 98% | 50mg |

¥ 13,800 | 2023-07-11 | |

| TargetMol Chemicals | T29462-100 mg |

5-OH-HxMF |

1176-88-1 | 98% | 100MG |

¥ 17,500 | 2023-07-11 | |

| TargetMol Chemicals | T29462-5 mg |

5-OH-HxMF |

1176-88-1 | 98% | 5mg |

¥ 7,000 | 2023-07-11 | |

| TargetMol Chemicals | T29462-25mg |

5-OH-HxMF |

1176-88-1 | 25mg |

¥ 10600 | 2024-07-20 | ||

| TargetMol Chemicals | T29462-5mg |

5-OH-HxMF |

1176-88-1 | 98% | 5mg |

¥ 7000 | 2023-09-15 |

4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxy- 関連文献

-

Mei-Chun Kou,Shih-Hang Fu,Jui-Hung Yen,Ching-Yi Weng,Shiming Li,Chi-Tang Ho,Ming-Jiuan Wu Food Funct. 2013 4 602

-

Monthana Weerawatanakorn,Ji-Rui Yang,Mei-Ling Tsai,Ching-Shu Lai,Chi-Tang Ho,Min-Hsiung Pan Food Funct. 2014 5 257

-

Min-Hsiung Pan,Ching-Shu Lai,Chi-Tang Ho Food Funct. 2010 1 15

-

Min-Hsiung Pan,Chi-Tang Ho Chem. Soc. Rev. 2008 37 2558

-

Yen-Chen Tung,Wei-Tien Chang,Shiming Li,Jia-Ching Wu,Vladimir Badmeav,Chi-Tang Ho,Min-Hsiung Pan Food Funct. 2018 9 3363

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量